molecular formula C20H15Cl2NO2 B3457273 N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide

N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide

Cat. No.: B3457273
M. Wt: 372.2 g/mol
InChI Key: FXLAZBPAUHHFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide, also known as DPHA, is a compound that has been widely studied in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In particular, this compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to be relatively stable under a variety of conditions, making it a useful tool for studying various biological processes.
One of the main limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has been shown to have some toxicity in animal models, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide. One area of interest is the development of new pain relief medications based on this compound's anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand this compound's mechanism of action and to identify potential targets for drug development.
In agriculture, further research is needed to determine the efficacy of this compound as a herbicide and fungicide, as well as its potential environmental impacts.
In environmental science, further research is needed to determine the effectiveness of this compound as a water treatment agent and to identify potential applications in other areas of environmental remediation.
Overall, this compound is a compound with a wide range of potential applications in various fields, and further research is needed to fully understand its potential.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, this compound has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, this compound has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. Additionally, this compound has been studied for its potential use as a fungicide, as it has been shown to inhibit the growth of certain fungi.
In environmental science, this compound has been studied for its potential use as a water treatment agent, as it has been shown to be effective at removing certain pollutants from water.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO2/c21-16-11-12-17(22)18(13-16)23-19(24)20(25,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,25H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLAZBPAUHHFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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